4-(4-Chlorophenyl)-2,6-diphenylpyrimidine

CAS No.: 919301-53-4

Cat. No.: VC3012373

Molecular Formula: C22H15ClN2

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919301-53-4 |

|---|---|

| Molecular Formula | C22H15ClN2 |

| Molecular Weight | 342.8 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)-2,6-diphenylpyrimidine |

| Standard InChI | InChI=1S/C22H15ClN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H |

| Standard InChI Key | AJSOWJLBAVMDJX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Introduction

Chemical Structure and Properties

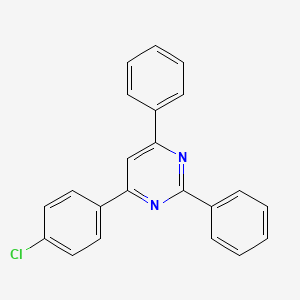

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine is characterized by a central pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and phenyl groups at both the 2- and 6-positions. This arrangement creates a molecule with distinct electronic properties and reactivity patterns.

Basic Chemical Data

The compound exhibits the following fundamental chemical properties:

| Property | Value |

|---|---|

| CAS Number | 919301-53-4 |

| Molecular Formula | C₂₂H₁₅ClN₂ |

| Molecular Weight | 342.8 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)-2,6-diphenylpyrimidine |

| Physical Appearance | White solid |

| Melting Point | 159–161 °C (Literature: 166–168 °C) |

The structural representation of this compound includes a six-membered pyrimidine ring with two nitrogen atoms at the 1- and 3-positions, forming the characteristic heterocyclic core.

Structural Identifiers

For computational chemistry and database purposes, the compound is identified by the following structural descriptors:

| Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C22H15ClN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H |

| Standard InChIKey | AJSOWJLBAVMDJX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

| PubChem Compound | 71425220 |

Synthesis Methods

The synthesis of 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine typically employs condensation reactions between appropriate starting materials. Several methodologies have been reported in the literature.

General Synthetic Approach

One common method involves the reaction of 4-chlorobenzaldehyde with benzamidine in the presence of a suitable catalyst or base. This approach facilitates the formation of the pyrimidine ring with the desired substitution pattern.

Copper-Catalyzed Three-Component Synthesis

A more recent development employs a copper-catalyzed three-component reaction. According to the synthetic procedure reported in literature:

-

The compound is prepared via a purification by flash chromatography

-

Using petroleum ether/ethyl acetate = 50/1 as the eluent

-

This method yields the product as a white solid (86 mg, 84% yield)

This approach represents an efficient method for the synthesis of this compound and related derivatives .

Spectroscopic Characterization

Comprehensive spectroscopic data are available for 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine, providing essential information for its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectroscopic data provides detailed information about the compound's structure:

¹H NMR Spectroscopy

The proton NMR spectrum (300 MHz, CDCl₃) shows the following characteristic signals:

-

δ 8.67–8.65 (m, 2H)

-

δ 8.24–8.18 (m, 4H)

-

δ 7.92 (s, 1H)

-

δ 7.50–7.47 (m, 8H)

These signals correspond to the aromatic protons of the three phenyl rings, with the singlet at δ 7.92 assigned to the single proton on the pyrimidine ring .

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum (75 MHz, CDCl₃) displays signals at:

-

δ 164.9, 164.5, 163.4 (quaternary carbons of the pyrimidine ring)

-

δ 138.0, 137.3, 137.0, 135.9 (quaternary aromatic carbons)

-

δ 130.9, 130.8, 129.1, 128.9, 128.4, 127.3 (aromatic CH carbons)

-

δ 109.9 (CH carbon of the pyrimidine ring)

This spectral pattern confirms the structural arrangement of the compound .

| Parameter | Classification |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H315-H319 (Causes skin irritation; Causes serious eye irritation) |

| Precautionary Statements | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

These classifications indicate that the compound poses moderate hazards, primarily related to skin and eye irritation .

Research Applications

While specific research on 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine is somewhat limited in the available search results, its structural features suggest several potential applications.

Chemical Research

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex heterocyclic systems. The chloro substituent at the para position of one phenyl ring provides a reactive site for further functionalization through various cross-coupling reactions.

Related Compounds

Understanding structural analogs of 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine provides context for its chemical behavior and potential applications.

Isomeric Variations

A closely related isomer is 4-(3-Chlorophenyl)-2,6-diphenylpyrimidine, which differs only in the position of the chloro substituent on the phenyl ring (meta position instead of para). This subtle structural difference could result in distinct chemical and potentially biological properties .

Functional Group Variations

Other related compounds include:

-

4-(4-methoxyphenyl)-2,6-diphenylpyrimidine: Features a methoxy group instead of chloro

-

4-(4-bromophenyl)-2,6-diphenylpyrimidine: Contains a bromo substituent instead of chloro

-

4-(4-fluorophenyl)-2,6-diphenylpyrimidine: Has a fluoro substituent in place of chloro

These variations showcase the versatility of the synthetic methods used to produce these compounds and provide a platform for structure-activity relationship studies.

| Manufacturer | Product Number | Packaging | Price (USD) |

|---|---|---|---|

| TRC | C597038 | 100mg | $60 |

| AK Scientific | 2285AQ | 5g | $309.20 |

| Chemenu | CM255771 | 25g | $421 |

| Crysdot | CD11014939 | 25g | $446 |

| Ambeed | A268862 | 1g | $10 |

These commercial sources make the compound accessible for research without the need for in-house synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume